molecular formula C7H7N3O2S B13971716 3-cyano-N-methylpyridine-2-sulfonamide

3-cyano-N-methylpyridine-2-sulfonamide

Cat. No.: B13971716
M. Wt: 197.22 g/mol
InChI Key: LUDNJJVNAWHCLR-UHFFFAOYSA-N
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Description

3-Cyano-N-methylpyridine-2-sulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly for its potential in targeted therapeutic applications. This specialized sulfonamide features a pyridine core functionalized with a cyano group and an N-methylsulfonamide moiety, a structural pattern known to be associated with diverse biological activities. Researchers are exploring its application primarily in the development of novel anticancer agents. Structurally related 2-amino-3-cyanopyridine derivatives containing a sulfonamide group have demonstrated promising antitumorigenesis effects against breast cancer cell lines (e.g., MCF-7), with some analogs exhibiting potent activity (IC50 values below 20 μM) . Furthermore, the 2-sulfonamidopyridine scaffold is a key structural element in potent hTRPV1 antagonists investigated for the treatment of chronic and inflammatory pain . The compound serves as a valuable synthetic intermediate and building block for further chemical diversification. Its physicochemical properties, influenced by the electron-withdrawing cyano and sulfonamide groups, can be tuned to optimize drug-like characteristics, aligning with modern drug discovery paradigms like the Rule of 5 . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

3-cyano-N-methylpyridine-2-sulfonamide

InChI

InChI=1S/C7H7N3O2S/c1-9-13(11,12)7-6(5-8)3-2-4-10-7/h2-4,9H,1H3

InChI Key

LUDNJJVNAWHCLR-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC=N1)C#N

Origin of Product

United States

Preparation Methods

Cyanation of 3-Substituted Pyridine Derivatives

A key step in synthesizing 3-cyano-substituted pyridines involves introducing the cyano group at the 3-position of the pyridine ring. Several methods have been reported:

  • Halide Displacement Cyanation : 3-Bromopyridine derivatives can be converted to 3-cyanopyridine compounds via nucleophilic substitution with potassium cyanide (KCN) in the presence of palladium catalysts such as Pd2(dba)3 at moderate temperatures (~80 °C), yielding up to 93% 3-nicotinonitrile.

  • Oxidative Cyanation of 3-Substituted Pyridine-N-oxides : According to CN104725304B, a two-step method starts with 3-substituted pyridine-N-oxide reacting with an acid halide to form an intermediate, which upon treatment with aqueous cyanide yields 3-substituted-2-cyanopyridines. This method allows for various substituents at the 3-position including methyl, halogens, hydroxyl, and cyano groups.

  • Dehydration of Nicotinic Acid Amide : Another approach involves dehydrating nicotinic acid amide using copper(I) chloride and silylating agents or phosphorus pentoxide to yield 3-cyanopyridine with yields around 84-88%.

The introduction of the sulfonamide group at the 2-position of the pyridine ring is typically achieved by sulfonation followed by amination:

  • Sulfonyl Chloride Intermediate : The 2-position of pyridine can be sulfonated to form 2-pyridinesulfonyl chloride intermediates. These intermediates react with methylamine or methylamine derivatives to form the corresponding N-methyl sulfonamide.

  • Direct Sulfonamide Synthesis via Sulfilimine Intermediates : The patent CN105324365A describes preparation of sulfilimine derivatives (sulfur nitrilimine) involving pyridine sulfide intermediates, which can be converted to sulfonamide analogs. This process involves controlled addition of cyanamide and hypochlorite in acetonitrile under low temperature (-5 °C) with yields approaching quantitative (94.3%). Although this patent focuses on sulfilimine compounds, the chemistry is closely related to sulfonamide formation on pyridine rings.

N-Methylation of the Sulfonamide Nitrogen

The N-methyl group on the sulfonamide nitrogen can be introduced by:

  • Direct Use of Methylamine : Using methylamine in the sulfonamide formation step ensures the sulfonamide nitrogen is methylated.

  • Post-Sulfonamide N-Methylation : In cases where a sulfonamide is first formed with a primary amine, subsequent methylation can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Integrated Synthetic Route Example

A plausible synthetic route based on the above methods is:

Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Cyanation of 3-bromopyridine KCN, Pd2(dba)3 catalyst, 80 °C 93 High yield, palladium-catalyzed substitution
Oxidative cyanation 3-substituted pyridine-N-oxide + acid halide + aqueous cyanide Not specified Versatile substituents tolerated
Sulfonyl chloride formation Sulfonation reagents (e.g., chlorosulfonic acid) Not specified Forms reactive intermediate
Sulfonamide formation Methylamine, base High Direct formation of N-methyl sulfonamide
Sulfilimine intermediate method Cyanamide, hypochlorite, acetonitrile, low temp (-5 °C) ~94 Near quantitative yield, related sulfur chemistry

Research Discoveries and Notes

  • The oxidative cyanation method allows for a broad range of substituents at the 3-position, enabling structural diversity.

  • The sulfilimine chemistry reported in CN105324365A provides a high-yielding, low-temperature route to sulfur-nitrogen functionalized pyridines, which can be adapted for sulfonamide synthesis.

  • Industrial-scale preparation favors palladium-catalyzed cyanation due to its high yield and scalability.

  • The choice of methylamine as the sulfonamide nitrogen substituent is critical for obtaining the N-methyl derivative directly during sulfonamide formation, avoiding extra methylation steps.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-methylpyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

3-cyano-N-methylpyridine-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyano-N-methylpyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

A. N-(5-Bromo-2-Methoxypyridin-3-yl)-2,4-Difluorobenzenesulfonamide ()

  • Substituents : Bromo (-Br) at pyridine-5, methoxy (-OCH₃) at pyridine-2, and 2,4-difluorophenylsulfonamide.
  • Key Differences: Bromo and methoxy groups introduce steric bulk and electronic effects distinct from the cyano group in the target compound. Bromo’s electronegativity may enhance halogen bonding, while methoxy acts as an electron donor.

B. N-(3-Iodo-5-(Trifluoromethyl)Pyridin-2-yl)Pivalamide ()

  • Substituents : Iodo (-I) at pyridine-3, trifluoromethyl (-CF₃) at pyridine-5, and pivaloyl amide.
  • Key Differences: Iodo’s large atomic radius creates significant steric hindrance, unlike the compact cyano group. Trifluoromethyl, like cyano, is electron-withdrawing but offers distinct hydrophobic interactions. The pivaloyl group introduces extreme steric bulk, contrasting with the simpler methyl group in the target compound .

C. 5-(3,6-Dihydro-2H-Pyran-4-yl)-2-Methoxy-N-(2-Methylpyridin-4-yl)Pyridine-3-Sulfonamide ()

  • Substituents : Dihydropyranyl at pyridine-5, methoxy at pyridine-2, and 2-methylpyridinylsulfonamide.
  • Key Differences: The dihydropyranyl group adds a cyclic ether, enhancing conformational rigidity and lipophilicity compared to the planar cyano group. The 2-methylpyridinylsulfonamide may engage in π-π stacking or metal coordination, unlike the methyl group in the target compound .

Structural and Electronic Comparison Table

Compound Name Pyridine Substituents Sulfonamide Substituent Key Properties
3-Cyano-N-Methylpyridine-2-Sulfonamide 3-CN N-Methyl Compact, electron-withdrawing, moderate lipophilicity
N-(5-Bromo-2-Methoxypyridin-3-yl)-2,4-Difluorobenzenesulfonamide 5-Br, 2-OCH₃ 2,4-Difluorophenyl High steric bulk, halogen bonding potential
N-(3-Iodo-5-(Trifluoromethyl)Pyridin-2-yl)Pivalamide 3-I, 5-CF₃ Pivaloyl Extreme steric hindrance, high hydrophobicity
5-(Dihydropyranyl)-2-Methoxy-N-(2-Methylpyridin-4-yl)Pyridine-3-Sulfonamide 5-Dihydropyranyl, 2-OCH₃ 2-Methylpyridinyl Conformational rigidity, enhanced π-interactions

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